4‑Fold Improvement in ETA Binding Affinity Over the Optimal 4′‑Isobutyl Monosubstituted Analog (6l)
BMS-187308 (compound 20) incorporates both the 4′-isobutyl and 2′-amino substituents identified as independently beneficial in the biphenylsulfonamide series. In head‑to‑head comparison within the same study, BMS-187308 achieved an ETA Ki of 4.7 nM, representing a 3.8‑fold improvement over compound 6l (ETA Ki = 18 nM), the best 4′‑monosubstituted analog [1]. This demonstrates that the 2′‑amino group provides a synergistic binding enhancement beyond the additive contributions of the individual substituents [1].
| Evidence Dimension | ETA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | BMS-187308 ETA Ki = 4.7 nM |
| Comparator Or Baseline | Compound 6l (4′-isobutyl-N-(3,4-dimethyl-5-isoxazolyl)[1,1′-biphenyl]-2-sulfonamide) ETA Ki = 18 nM |
| Quantified Difference | ~3.8‑fold improvement in affinity for BMS-187308 vs. 6l |
| Conditions | [125I]ET-1 competitive radioligand binding assay using membranes prepared from A10 rat thoracic aorta smooth muscle cells expressing ETA receptor |
Why This Matters
Procurement of the disubstituted BMS-187308 rather than the monosubstituted analog 6l ensures a nearly 4‑fold higher target‑binding potency, which directly impacts the compound concentration required in cellular and tissue‑based assays.
- [1] Murugesan N, Gu Z, Stein PD, et al. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2′-amino-N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-methylpropyl)[1,1′-biphenyl]-2-sulfonamide (BMS-187308). J Med Chem. 1998;41(26):5198-5218. View Source
